molecular formula C20H27NO B1451630 3-(Hexyloxy)-N-(3-methylbenzyl)aniline CAS No. 1040682-36-7

3-(Hexyloxy)-N-(3-methylbenzyl)aniline

Cat. No. B1451630
M. Wt: 297.4 g/mol
InChI Key: YKRGEPCSRFKNQE-UHFFFAOYSA-N
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Description

  • Appearance : It is likely a colorless to pale yellow liquid .


Synthesis Analysis

The synthesis of this compound involves the reaction of 3-methylbenzyl chloride with hexanol (or its derivative) in the presence of a suitable base or catalyst. The hexanol group replaces the chlorine atom, resulting in the formation of 3-(hexyloxy)-N-(3-methylbenzyl)aniline .


Molecular Structure Analysis

The molecular structure consists of a benzene ring substituted with a hexyloxy group and an aniline moiety. The hexyloxy group (C~6~H~13~O) is attached to the nitrogen atom of the aniline ring. The methyl group is also present on the benzene ring .


Chemical Reactions Analysis

  • Reduction : The nitro group (if present) can be reduced to an amino group using reducing agents .


Physical And Chemical Properties Analysis

  • Solubility : Soluble in organic solvents .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Polyurethane Cationomers with Anil Groups : This study involves the synthesis of polyurethane cationomers utilizing Schiff base derivatives similar to the compound . These polyurethane films exhibit fluorescent properties due to the photochromic mechanism of the salicylideneanil units, suggesting potential applications in materials science for developing new photonic and fluorescent materials (Buruianǎ et al., 2005).

Biological and Chemical Activities

  • DNA-binding Studies and Antioxidant Activities : Research on silver(I) complexes containing bis(2-benzimidazolyl)aniline derivatives demonstrated DNA-binding properties and antioxidant activities. These findings indicate potential applications in biochemistry and pharmacology for the development of new antioxidant agents and DNA-interacting materials (Wu et al., 2014).

Thermal Properties

  • Preparation and Thermal Properties of Terminal Disubstituted N-(4-Benzoyloxybenzylidene)anilines : This research focuses on the synthesis and characterization of compounds with terminal disubstituted N-(4-benzoyloxybenzylidene)anilines, revealing their smectic and cholesteric phases. Such studies are crucial for the development of new materials with specific thermal and liquid crystalline properties (Takenaka et al., 1986).

Environmental Applications

  • Degradation of Aniline by Newly Isolated, Extremely Aniline-Tolerant Delftia sp. AN3 : This study demonstrates the biodegradation of aniline and related compounds by a newly isolated bacterial strain, indicating potential environmental applications in bioremediation and wastewater treatment to degrade aromatic amine pollutants (Liu et al., 2002).

Safety And Hazards

  • Safety Precautions : Handle with protective gloves, eyewear, and clothing. Wash skin thoroughly after handling. Seek medical attention if skin or eye contact occurs .

properties

IUPAC Name

3-hexoxy-N-[(3-methylphenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO/c1-3-4-5-6-13-22-20-12-8-11-19(15-20)21-16-18-10-7-9-17(2)14-18/h7-12,14-15,21H,3-6,13,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKRGEPCSRFKNQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=CC(=C1)NCC2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Hexyloxy)-N-(3-methylbenzyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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